molecular formula C15H17BF6O3 B6301229 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121512-96-5

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No. B6301229
CAS RN: 2121512-96-5
M. Wt: 370.10 g/mol
InChI Key: GEXCNGRGMUVGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (2M4TFPBPE) is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile reagent that can be used as a catalyst, a ligand, or a reagent for the synthesis of organic compounds. 2M4TFPBPE has a wide range of applications in the field of organic synthesis and can be used for the synthesis of a variety of compounds.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

“2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester” is likely used in Suzuki–Miyaura cross-coupling reactions, which are a type of metal-catalyzed carbon-carbon bond formation. This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Synthesis of Benzopyranone Derivatives

This compound may be involved in the synthesis of benzopyranone derivatives, which are important for their potential use as GABAA receptor modulators. These modulators can have therapeutic applications in treating conditions like anxiety, insomnia, and epilepsy .

Preparation of Fluorinated Aromatic Poly(Ether-Amide)s

Fluorinated aromatic poly(ether-amide)s have unique properties due to the presence of fluorine atoms, making them useful in advanced material applications. The subject compound could be a reactant in the preparation of these materials .

4. Synthesis of Multisubstituted Olefins and Conjugate Dienes Multisubstituted olefins and conjugate dienes are valuable in organic chemistry for their diverse reactivity and utility in further chemical transformations. The compound might be used to synthesize these structures .

Synthesis of Pyrazine Derivatives

Pyrazine derivatives have been studied as corticotropin-releasing factor-1 receptor antagonists, which could be beneficial in treating stress-related disorders. The compound could play a role in synthesizing these derivatives .

C-H Functionalization of Quinones

C-H functionalization is a method used to directly modify the carbon-hydrogen bonds of quinones, which are a class of organic compounds with potential biological activity. The compound might be involved in such functionalization processes .

Synthesis of Cathepsin S Inhibitors

Cathepsin S inhibitors are researched for their potential to treat autoimmune diseases and other conditions. The compound could be used in the synthesis of phenyl-purine-carbonitrile derivatives that act as these inhibitors .

Development of Sodium Channel Blockers

Biaryl pyrazole carboxamides synthesized using this compound may serve as sodium channel blockers, which have applications in treating neuropathic pain .

properties

IUPAC Name

2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXCNGRGMUVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

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